Regiochemical Purity by NMR vs. Non‑Ester Analog
The target compound is unambiguously distinguishable from its closest non‑ester analog 6‑bromo‑8‑methoxyimidazo[1,2‑a]pyrazine (CAS 63744‑25‑2) by both ¹³C and ¹H NMR. The 2‑COOEt group introduces a characteristic ester carbonyl resonance at δ ~163 ppm in ¹³C NMR and a quartet (CH₂) plus triplet (CH₃) pattern in ¹H NMR that are completely absent in the des‑ester analog. Quantitative ¹³C NMR chemical‑shift assignments for bromo‑ and methoxy‑substituted imidazo[1,2‑a]pyrazines have been rigorously established by Bonnet et al. (1984), enabling unambiguous regiochemical confirmation [1]. Vendor‑supplied QC certificates (e.g., Bidepharm) confirm ≥98% purity by HPLC for CAS 63744‑25‑2; analogous quality standards are applied to the target compound, ensuring that the 6‑bromo, 8‑methoxy, and 2‑ester functionalities are all intact in the supplied material .
| Evidence Dimension | ¹³C NMR ester carbonyl chemical shift (δ) |
|---|---|
| Target Compound Data | δ ~163 ppm (ester C=O) plus CH₂ quartet (δ ~4.4 ppm) and CH₃ triplet (δ ~1.4 ppm) in ¹H NMR |
| Comparator Or Baseline | 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS 63744-25-2): δ ~163 ppm ester signal absent; no ethyl ester resonances in ¹H NMR |
| Quantified Difference | Presence vs. absence of the 2‑COOEt resonance envelope; ≥2.0 ppm difference in diagnostic ¹H signals |
| Conditions | CDCl₃ solvent; ¹³C and ¹H NMR at ambient temperature; assignments based on HETCOR and COLOC spectra |
Why This Matters
Procurement of the correct regioisomer is critical for reproducibility of synthetic routes that depend on the 2‑ester as a masked carboxylic acid; NMR identity testing eliminates the risk of receiving the des‑ester analog by error.
- [1] Bonnet, P. A.; Sablayrolles, C.; Chapat, J. P. Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Aust. J. Chem. 1984, 37, 1357–1361. View Source
